

In-Depth Technical Guide: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene (CAS 20018-09-1)

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Compound of Interest

Compound Name: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Cat. No.: B1209700

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Introduction

1-((Diiodomethyl)sulfonyl)-4-methylbenzene, also known as Diiodomethyl p-tolyl sulfone, is an organosulfur compound with the CAS number 20018-09-1.^{[1][2]} It is recognized for its potent antimicrobial properties and is utilized as a biocide, specifically as an algaecide, bactericide, and fungicide.^{[2][3]} Its primary applications are in the preservation of various industrial and consumer products, including paints, coatings, adhesives, plastics, textiles, and wood.^{[2][3]} This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its mechanism of toxic action, and a summary of key toxicological studies.

Chemical and Physical Properties

1-((Diiodomethyl)sulfonyl)-4-methylbenzene is a tan, odorless solid at room temperature.^[2] Its chemical structure consists of a p-tolyl group attached to a sulfonyl group, which in turn is bonded to a diiodomethyl group. The presence of two iodine atoms significantly influences its chemical reactivity and biological activity.^[4]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
Chemical Name	1-((Diiodomethyl)sulfonyl)-4-methylbenzene	[1]
CAS Number	20018-09-1	[1]
Molecular Formula	C8H8I2O2S	[1]
Molecular Weight	422.02 g/mol	[1]
Appearance	Tan solid/powder	[2]
Melting Point	136 °C (range of 149-152 °C)	
SMILES	CC1=CC=C(C=C1)S(=O)(=O)C(I)I	[1]
InChI	InChI=1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3	[4]
XLogP3	3.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]

Synthesis

Plausible Synthetic Route

While a detailed experimental protocol for the synthesis of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** is not extensively documented in publicly available literature, a plausible and theoretically sound method involves the reaction of a p-toluenesulfinate salt with diiodomethane. This approach is based on the nucleophilic substitution at a carbon atom of diiodomethane by the sulfinate anion.

The overall proposed reaction is as follows:



A potential starting material for this synthesis is sodium p-toluenesulfinate, which can be prepared from p-toluenesulfonyl chloride.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol based on established principles of sulfone synthesis. Optimization of reaction conditions would be necessary to achieve a good yield and purity.

Materials:

- Sodium p-toluenesulfinate
- Diiodomethane
- A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium p-toluenesulfinate in a suitable polar aprotic solvent.
- Add diiodomethane to the solution. The molar ratio of diiodomethane to the sulfinate salt may need to be optimized.
- The reaction mixture is stirred at a controlled temperature (e.g., room temperature to a moderately elevated temperature) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
- Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The crude product is then purified, likely through recrystallization or column chromatography, to yield pure **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**.

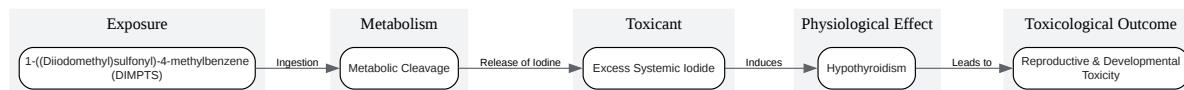
Note: This proposed protocol is for informational purposes only and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Biological Activity and Mechanism of Toxicity

The primary biological effect of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** of relevance to drug development and toxicology is its reproductive and developmental toxicity. The mode of action is not a classical receptor-mediated signaling pathway but rather a consequence of its chemical structure and metabolism.

Upon ingestion, the compound releases its two iodine atoms. An excess of systemic iodide is known to induce hypothyroidism. This is the proposed mechanism for the observed toxic effects. The non-iodinated backbone of the molecule, methyl-p-tolylsulfone, has been shown to be relatively non-toxic, supporting the hypothesis that the liberated iodide is the ultimate toxicant.

Below is a diagram illustrating the proposed mode of action for the reproductive toxicity of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**.



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Caption: Proposed mode of action for DIMPTS toxicity.

Experimental Protocols for Toxicological Studies

Numerous toxicological studies have been conducted to evaluate the safety of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**. The following sections summarize the methodologies of key reproductive and developmental toxicity studies.

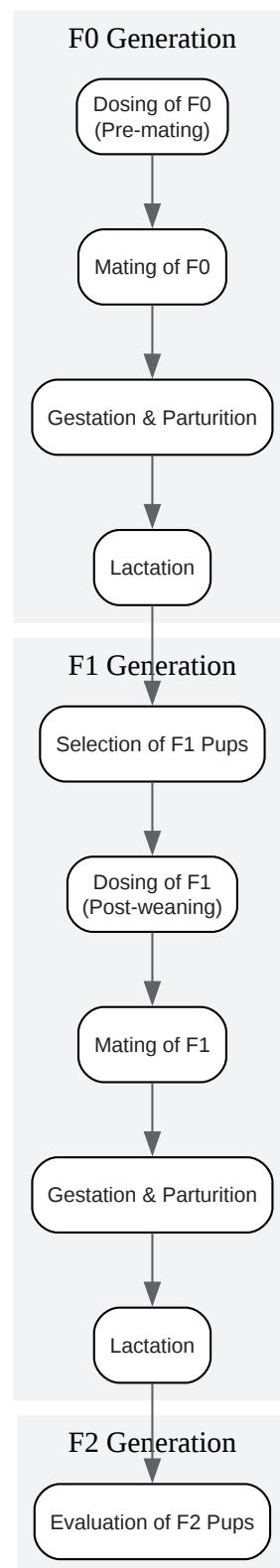
Two-Generation Reproductive Toxicity Study in Rats

This study design is crucial for assessing the effects of a substance on the reproductive capabilities of successive generations.

Table 2: Experimental Protocol for a Two-Generation Rat Reproductive Toxicity Study

Parameter	Description
Test Species	Sprague-Dawley Rats
Administration Route	Dietary
Dosage Groups	Control, Low Dose, Mid Dose, High Dose
Exposure Period	F0 generation: from pre-mating through lactation of F1 pups. F1 generation: from weaning through mating and lactation of F2 pups.
Mating	1:1 mating ratio within each dosage group.
Endpoints Evaluated (Parental)	<ul style="list-style-type: none">- Clinical signs of toxicity- Body weight and food consumption- Mating and fertility indices- Gestation length- Parturition observations- Thyroid weight and histopathology
Endpoints Evaluated (Offspring)	<ul style="list-style-type: none">- Litter size and viability- Pup survival and body weight- Sex ratio- Anogenital distance- Developmental landmarks (e.g., eye opening, pinna detachment)- Gross necropsy of pups

Below is a workflow diagram for a typical two-generation reproductive toxicity study.

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Caption: Workflow of a two-generation toxicity study.

Developmental Toxicity Study in Rabbits

Developmental toxicity studies are designed to assess the potential of a substance to cause adverse effects on the developing embryo or fetus.

Table 3: Experimental Protocol for a Rabbit Developmental Toxicity Study

Parameter	Description
Test Species	New Zealand White Rabbits
Administration Route	Gavage
Dosage Groups	Control, Low Dose, Mid Dose, High Dose
Exposure Period	Gestation days 6 through 18
Endpoints Evaluated (Maternal)	- Clinical signs of toxicity- Body weight and food consumption- Gross necropsy
Endpoints Evaluated (Fetal)	- Number of corpora lutea, implantations, resorptions, and live/dead fetuses- Fetal body weight- External, visceral, and skeletal examinations for malformations and variations

Summary of Toxicological Findings

The following table summarizes key quantitative data from toxicological studies on **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**.

Table 4: Summary of Key Toxicological Data

Study Type	Species	NOAEL (No-Observed-Adverse-Effect Level)	LOAEL (Lowest-Observed-Adverse-Effect Level)	Key Effects at LOAEL
Subchronic Oral Toxicity	Rat	20 mg/kg/day	80 mg/kg/day	Squamous metaplasia of the salivary gland duct
Subchronic Oral Toxicity	Dog	2 mg/kg/day	10 mg/kg/day	Alterations in thyroid and salivary glands, gastrointestinal tract
Developmental Toxicity	Rat	Maternal: 100 mg/kg/day Prenatal: 300 mg/kg/day	Maternal: 300 mg/kg/day Prenatal: 1000 mg/kg/day	Maternal: Reduced body weight gain and food consumption Developmental: Umbilical hernia
Developmental Toxicity	Rabbit	Maternal: 0.5 mg/kg/day Prenatal: >2 mg/kg/day	Maternal: 2 mg/kg/day	Maternal: Increased thyroid weight with histopathology
Two-Generation Reproductive Toxicity	Rat	Parental: <2.5 mg/kg/day Reproductive: 2.5 mg/kg/day	Parental: 2.5 mg/kg/day Reproductive: 10 mg/kg/day	Parental: Increased thyroid weight and histopathology Reproductive: Decreased litter size and pup survival/weight

Conclusion

1-((Diiodomethyl)sulfonyl)-4-methylbenzene is an effective antimicrobial agent with a well-defined application profile. Its toxicological properties, particularly its reproductive and developmental effects, are primarily attributed to the release of excess iodide, leading to hypothyroidism. This mode of action is a critical consideration for risk assessment and in the development of any potential pharmaceutical applications. While a detailed, publicly available experimental protocol for its synthesis is lacking, a plausible route via the reaction of a p-toluenesulfinate with diiodomethane can be proposed. Further research could focus on optimizing this synthesis and exploring the specific molecular interactions of iodide that lead to the observed toxicological endpoints.

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